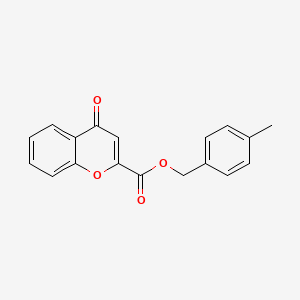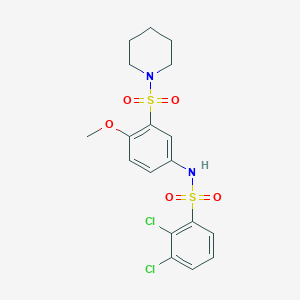
(4-Methylphenyl)methyl 4-oxochromene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-352563 is a chemical compound known for its role as a cyclin-dependent kinase 9 (CDK9) inhibitor . Cyclin-dependent kinase 9 is an enzyme that plays a crucial role in regulating the transcription of genes, making WAY-352563 significant in the study of gene expression and potential therapeutic applications.
Preparation Methods
The synthesis of WAY-352563 involves several steps, starting with the preparation of the core structure. The compound is typically synthesized through a series of organic reactions, including cyclization and functional group modifications. The reaction conditions often involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
WAY-352563 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-352563 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of cyclin-dependent kinase 9 and its effects on gene transcription.
Biology: Employed in research to understand the role of cyclin-dependent kinase 9 in cellular processes and its potential as a therapeutic target.
Medicine: Investigated for its potential use in treating diseases related to dysregulated gene expression, such as cancer.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
WAY-352563 exerts its effects by inhibiting cyclin-dependent kinase 9. This inhibition disrupts the phosphorylation of the carboxyl-terminal domain of RNA polymerase II, leading to a decrease in gene transcription. The molecular targets and pathways involved include the cyclin-dependent kinase 9-cyclin T complex and the transcriptional machinery .
Comparison with Similar Compounds
WAY-352563 is unique compared to other cyclin-dependent kinase inhibitors due to its specific inhibition of cyclin-dependent kinase 9. Similar compounds include:
Flavopiridol: A broad-spectrum cyclin-dependent kinase inhibitor.
Roscovitine: Another cyclin-dependent kinase inhibitor with a different specificity profile.
Dinaciclib: A potent inhibitor of multiple cyclin-dependent kinases, including cyclin-dependent kinase 9
WAY-352563’s specificity for cyclin-dependent kinase 9 makes it a valuable tool for studying the specific roles of this kinase in gene transcription and potential therapeutic applications.
Properties
Molecular Formula |
C18H14O4 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
(4-methylphenyl)methyl 4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C18H14O4/c1-12-6-8-13(9-7-12)11-21-18(20)17-10-15(19)14-4-2-3-5-16(14)22-17/h2-10H,11H2,1H3 |
InChI Key |
QDDLWZQNSXXGAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-oxo-3-thiophen-2-ylpropylidene]-2,6-dimethoxy-1-cyclohexa-2,5-dienone](/img/structure/B10808403.png)
![2-(1H-benzimidazol-2-yl)-3-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B10808405.png)
![N-[4-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-1,3-thiazol-2-yl]-1-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B10808417.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide](/img/structure/B10808425.png)
![2-(2-methyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B10808428.png)
![3-(2,3-Dimethylphenyl)-2-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]sulfanylquinazolin-4-one](/img/structure/B10808435.png)
![N-(5-chloro-2-methylphenyl)-2-[[2-(dimethylamino)-2-phenylethyl]amino]acetamide;oxalic acid](/img/structure/B10808437.png)
![2-(1,3-diketo-2-phenyl-7,8-dihydro-6H-cyclopenta[2,3]thieno[2,4-b]pyrimidin-4-yl)-N,N-diethyl-acetamide](/img/structure/B10808440.png)
![2-[1-(2-methylpropyl)benzimidazol-2-yl]sulfanyl-N-(4-morpholin-4-ylphenyl)propanamide](/img/structure/B10808454.png)
![Methyl 2-[2-[[3-hydroxy-1-oxo-2-[3-(trifluoromethyl)phenyl]isoquinolin-4-yl]methylideneamino]-1,3-thiazol-4-yl]acetate](/img/structure/B10808461.png)
![Methyl 5-[(6,8-dichloroquinazolin-4-yl)oxymethyl]furan-2-carboxylate](/img/structure/B10808467.png)
![N-(2,5-dimethylphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide](/img/structure/B10808470.png)

![N-tert-butyl-2-(2-methyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B10808485.png)
